molecular formula C6H7IN2O2S B3042283 2-Amino-5-iodobenzenesulfonamide CAS No. 54773-54-5

2-Amino-5-iodobenzenesulfonamide

Cat. No. B3042283
Key on ui cas rn: 54773-54-5
M. Wt: 298.1 g/mol
InChI Key: TZPOFKNGJJYOPZ-UHFFFAOYSA-N
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Patent
US06943159B1

Procedure details

To a cold (0° C.) stirred solution of 2-aminobenzenesulfonamide (17.2 g; 100 mmol) in CHCl3 (200 ml) was added a solution of iodine monochloride (17.1 g; 105 mmol) in CHCl3 (50 ml) over 1 h. The reaction mixture was slowly warmed up to rt. and left with stirring over night. The reaction mixture was filtered and the isolated solid was washed on the filter with CHCl3 (3×20 ml), NaHCO3 (sat. aq., 1×20 ml), H2O (4×50 ml). The isolated solid was air dried to give 27.3 g (92%) of product.
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].[I:12]Cl>C(Cl)(Cl)Cl>[I:12][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([S:8]([NH2:11])(=[O:9])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
ICl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
and left
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the isolated solid was washed on the
FILTRATION
Type
FILTRATION
Details
filter with CHCl3 (3×20 ml), NaHCO3 (sat. aq., 1×20 ml), H2O (4×50 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=C(C1)S(=O)(=O)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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